methyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate
Description
This compound belongs to the benzoxazin class, characterized by a 3,4-dihydro-2H-1,4-benzoxazine core substituted with a 3-(trifluoromethyl)benzoyl group at position 4 and an acetate ester at position 2. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
methyl 2-[4-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,4-benzoxazin-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c1-26-17(24)10-14-11-27-16-8-3-2-7-15(16)23(14)18(25)12-5-4-6-13(9-12)19(20,21)22/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQERKUUXYXXLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Trifluoromethyl group : Known to enhance biological activity.
- Benzoxazine moiety : Implicated in various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have been evaluated against Mycobacterium tuberculosis and non-tuberculous mycobacteria. These studies suggest that modifications in the structure can lead to varying degrees of antimicrobial efficacy.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N-Hexyl derivative | 125–250 | M. tuberculosis |
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | 62.5 | M. kansasii |
The above table summarizes the minimum inhibitory concentrations (MIC) for selected derivatives, indicating their potential as antimicrobial agents against specific pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. A related study on trifluoromethylated isoxazoles demonstrated significant anticancer activity against breast cancer cell lines (MCF-7), with IC50 values indicating potent efficacy.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63 | MCF-7 |
| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | 3.09 | MCF-7 |
This table illustrates the effectiveness of specific trifluoromethylated compounds in inhibiting cancer cell proliferation .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Compounds with similar structures have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could be relevant for neuroprotective applications.
- Induction of Apoptosis : Studies have indicated that certain derivatives may induce apoptotic pathways in cancer cells, contributing to their anticancer effects.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the benzoxazine structure. Researchers found that modifications to the trifluoromethyl group significantly impacted both antimicrobial and anticancer activities. The results highlighted the importance of structural optimization in enhancing biological efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoyl Group
Bromo- and Chloro-Substituted Analogs
- Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate Molecular Formula: C₁₈H₁₆BrNO₄ Molecular Weight: 390.23 g/mol Key Feature: The bromine atom at the para position of the benzoyl group increases molecular weight and polarizability compared to the CF₃ group.
- Methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate Molecular Formula: C₁₈H₁₆ClNO₄ Molecular Weight: 345.78 g/mol Key Feature: Chlorine’s smaller atomic radius and lower lipophilicity (compared to CF₃) may reduce membrane permeability. The Cl group is less electronegative than CF₃, leading to weaker electron withdrawal .
Trifluoromethyl-Substituted Target Compound
- Molecular Formula: C₁₉H₁₆F₃NO₄ (inferred from structural analogs) Estimated Molecular Weight: ~395.3 g/mol Key Feature: The CF₃ group provides strong electron-withdrawing effects, enhancing stability against oxidative metabolism. This group also increases lipophilicity (logP), which may improve blood-brain barrier penetration .
Core Heterocycle Modifications
Benzothiazin Derivatives
- Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate Key Feature: Replacing the benzoxazin oxygen with sulfur (benzothiazin) increases electron density and alters hydrogen-bonding capabilities.
Sulfonyl-Substituted Benzoxazin
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
